

chemical structure and properties of diphenhydramine citrate

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Compound of Interest

Compound Name: *Diphenhydramine citrate*

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Diphenhydramine Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **diphenhydramine citrate**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the fundamental molecular features of **diphenhydramine citrate**, presents its key physicochemical data in a structured format, and elucidates its primary mechanism of action as a histamine H1 receptor antagonist. Furthermore, it outlines detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Identification

Diphenhydramine citrate is the salt formed from the reaction of the antihistaminic agent diphenhydramine and citric acid. The addition of the citrate moiety enhances the solubility and stability of the parent compound.

The chemical structure of **diphenhydramine citrate** is composed of the diphenhydramine cation and the citrate anion. The diphenhydramine cation features a benzhydryl ether group connected to a dimethylaminoethyl chain.

Table 1: Chemical Identification of **Diphenhydramine Citrate**

Identifier	Value
IUPAC Name	2-(benzhydryloxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[1]
CAS Number	88637-37-0 [1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C23H29NO8 [1] [2] [3] [5]
Molecular Weight	447.48 g/mol [2] [3] [4] [5]
SMILES	CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2. C(C(=O)O)C(CC(=O)O)(C(=O)O)O [1]

Physicochemical Properties

Diphenhydramine citrate presents as a white to off-white crystalline powder.[\[3\]](#) Its physicochemical properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Diphenhydramine Citrate**

Property	Value
Appearance	White crystalline powder
Melting Point	147-152 °C
Solubility	Freely soluble in water and alcohol
pH (aqueous solution)	5-7
Topological Polar Surface Area	145 Å ²
Rotatable Bond Count	11

Pharmacology

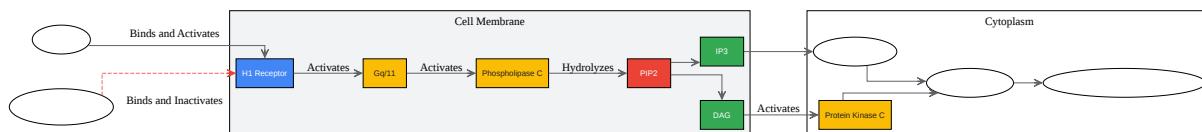
Mechanism of Action

Diphenhydramine is a first-generation histamine H1 receptor antagonist.^[2] More precisely, it acts as an inverse agonist at the H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors, triggering responses such as vasodilation, increased capillary permeability, and bronchoconstriction. Diphenhydramine competitively binds to H1 receptors, preventing histamine from binding and thereby mitigating these allergic symptoms.

The antagonism of H1 receptors in the central nervous system is also responsible for the prominent sedative effect of diphenhydramine.

Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. As an inverse agonist, diphenhydramine binds to the H1 receptor and stabilizes it in an inactive conformation, thus inhibiting this signaling pathway.



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H1 Antagonist Signaling Pathway.

Other Pharmacological Activities

Beyond its primary antihistaminic effects, diphenhydramine also exhibits:

- **Anticholinergic (Antimuscarinic) Activity:** It can block muscarinic acetylcholine receptors, leading to side effects such as dry mouth, blurred vision, and urinary retention.
- **Local Anesthetic Properties:** By blocking sodium channels in nerve membranes, it can produce a local anesthetic effect.
- **Antitussive Effects:** It can suppress the cough reflex by acting on the cough center in the brainstem.

Experimental Protocols

Synthesis of Diphenhydramine Citrate

The synthesis of **diphenhydramine citrate** is typically a multi-step process, starting with the synthesis of the diphenhydramine base followed by salt formation with citric acid.



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Synthesis Workflow for Diphenhydramine Citrate.

Protocol for Synthesis of Diphenhydramine Base:

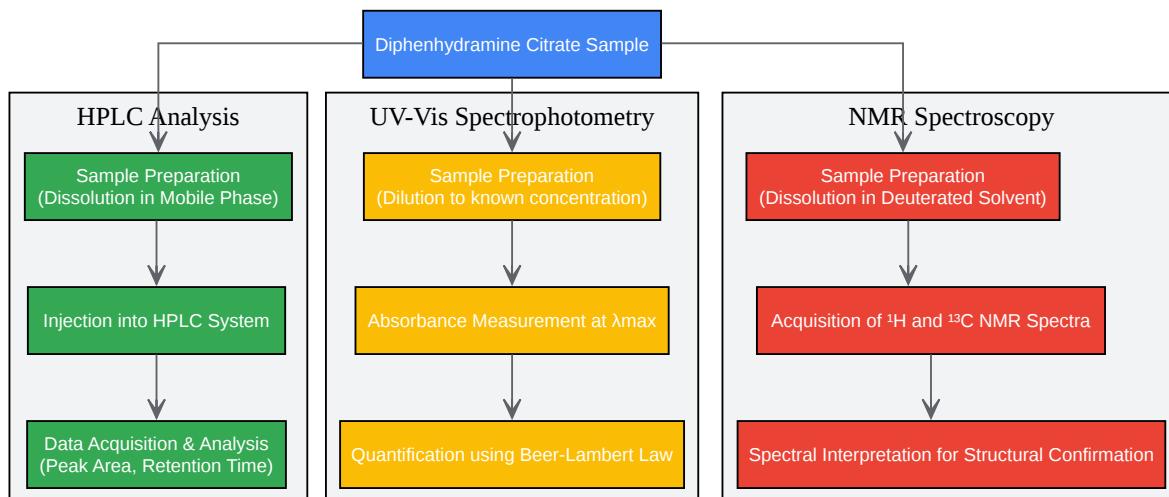
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydrol and a suitable solvent such as toluene or xylene.
- **Catalyst Addition:** Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid or methanesulfonic acid.
- **Dehydration:** Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus until the solvent is clear.

- **Addition of Second Reactant:** Cool the reaction mixture to approximately 80°C and add 2-(dimethylamino)ethanol.
- **Second Reaction Step:** Heat the mixture back to reflux and continue to remove water until the reaction is complete (monitored by TLC or GC).
- **Workup:** Cool the reaction mixture to below 40°C. Add an aqueous solution of sodium hydroxide to neutralize the acid and liberate the free base. Separate the organic layer.
- **Extraction and Purification:** Wash the organic layer with water. Concentrate the organic phase under reduced pressure to obtain the crude diphenhydramine base. The crude product can be further purified by vacuum distillation.

Protocol for Salt Formation:

- **Dissolution:** Dissolve the purified diphenhydramine base in a suitable solvent, such as ethanol or isopropanol.
- **Addition of Citric Acid:** Prepare a solution of citric acid in the same solvent and add it dropwise to the diphenhydramine solution with stirring.
- **Crystallization:** Cool the mixture to induce crystallization of **diphenhydramine citrate**. The crystals can be collected by filtration.
- **Drying:** Wash the collected crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization



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Analytical Workflow for Diphenhydramine Citrate.

4.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **diphenhydramine citrate** in bulk drug and pharmaceutical formulations.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate) and acetonitrile in a 50:50 ratio, with the pH adjusted to around 3.0 with phosphoric acid. Some methods may include triethylamine (e.g., 0.3%) to reduce peak tailing.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.

- Sample Preparation: Accurately weigh and dissolve the **diphenhydramine citrate** sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
- Standard Preparation: Prepare a series of standard solutions of **diphenhydramine citrate** in the mobile phase covering a suitable concentration range (e.g., 10-100 µg/mL) to generate a calibration curve.
- Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. The concentration of **diphenhydramine citrate** in the sample is determined by comparing its peak area with the calibration curve.

4.2.2. UV-Vis Spectrophotometry

A simple and rapid method for the quantification of diphenhydramine.

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: Distilled water or a suitable buffer.
- Wavelength of Maximum Absorbance (λ_{max}): Approximately 258 nm.
- Sample Preparation: Prepare a stock solution of **diphenhydramine citrate** in the chosen solvent (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to fall within the linear range of the instrument (e.g., 10-100 µg/mL).
- Standard Curve: Measure the absorbance of the standard solutions at the λ_{max} and plot a graph of absorbance versus concentration to generate a standard curve.
- Sample Analysis: Prepare the sample solution to a concentration that falls within the range of the standard curve. Measure its absorbance at the λ_{max} and determine the concentration from the standard curve.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **diphenhydramine citrate**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent, such as deuterium oxide (D_2O) or deuterated chloroform ($CDCl_3$).
- Sample Preparation: Dissolve a small amount of the **diphenhydramine citrate** sample in the chosen deuterated solvent.
- 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzhydryl group, the methylene protons of the ethyl chain, and the methyl protons of the dimethylamino group.
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum will provide signals for all the unique carbon atoms in both the diphenhydramine and citrate moieties, confirming the overall structure.
- Data Analysis: The chemical shifts, integration values, and coupling patterns of the NMR signals are analyzed to confirm the chemical structure of **diphenhydramine citrate**.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and pharmacological profile of **diphenhydramine citrate**. The tabulated data and detailed experimental protocols for synthesis and analysis are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. The provided diagrams offer a clear visualization of the key molecular interactions and experimental workflows associated with this important antihistaminic compound.

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